molecular formula C22H22N6O3 B611163 富替巴替尼 CAS No. 1448169-71-8

富替巴替尼

货号 B611163
CAS 编号: 1448169-71-8
分子量: 418.457
InChI 键: KEIPNCCJPRMIAX-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Futibatinib, also known as TAS-120, is an oral, covalently binding, irreversible inhibitor of fibroblast growth factor receptor (FGFR)1-4 . It is used to treat intrahepatic cholangiocarcinoma (bile duct cancer within the liver) that has spread or cannot be removed by surgery . It is sold under the brand name Lytgobi .


Molecular Structure Analysis

Futibatinib selectively inhibits FGFR1–4 with IC 50 values of less than 4 nM . It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket . The binding site analysis revealed that Futibatinib covalently bound to the cysteine 491 highly flexible glycine-rich loop region of the FGFR2 adenosine triphosphate pocket .


Chemical Reactions Analysis

Futibatinib is a potent and selective covalent inhibitor of FGFR1–4 . It inhibited all four families of FGFRs in the single-digit nanomolar range and showed high selectivity for over 387 kinases .


Physical And Chemical Properties Analysis

The molecular formula of Futibatinib is C22H22N6O3 and its molecular weight is 418.45 .

科学研究应用

胆管癌的强效反应

  • 应用:富替巴替尼已被研究作为局部晚期或转移性胆管癌的二线治疗,该胆管癌带有 FGFR2 基因融合和重排。它对先前受益于 pemigatinib 治疗的患者表现出强效反应,表明其在这种情况下的潜在有效治疗选择 (Rengan 和 Denlinger,2022).

晚期实体瘤的一期临床研究

  • 应用:一项 1 期试验评估了富替巴替尼在晚期实体瘤中的安全性及药代动力学。这项研究为该药物的药效学提供了重要的见解,并确定了推荐的 2 期剂量 (Bahleda 等人,2020).

CYP3A 的代谢活化和共价失活

  • 应用:发现富替巴替尼代谢活化为亲电环氧化合物中间体,共价失活 CYP3A 酶。这一发现对于了解其与其他药物的相互作用和潜在的脱靶效应至关重要 (Tang 等人,2022).

对 FGFR 失调肿瘤的选择性抗肿瘤活性

  • 应用:临床前研究表明,富替巴替尼选择性且有效地抑制 FGFR1-4,对各种 FGFR 失调的癌细胞系和异种移植模型表现出显着的抗肿瘤活性。这支持了对 FGFR 驱动的肿瘤患者进行临床评估 (Sootome 等人,2020).

比格犬的药代动力学

  • 应用:一项研究开发了一种方法来测定比格犬血浆中的富替巴替尼浓度,有助于了解其药代动力学。这项研究有助于药物相互作用研究和动物模型中的进一步药代动力学分析 (Li 等人,2022).

与 PI3K 通路抑制剂的协同抗肿瘤活性

  • 应用:研究表明,将富替巴替尼与 PI3K 通路抑制剂(如依维莫司或 MK2206)联合使用,可产生协同抗肿瘤作用。这一发现对于癌症治疗中的潜在联合疗法很有价值 (Miura 等人,2020).

安全和危害

Users are advised to avoid inhalation, contact with eyes and skin, and avoid dust and aerosol formation when handling Futibatinib .

未来方向

Futibatinib stands out among FGFR inhibitors because of its covalent binding mechanism and low susceptibility to acquired resistance . Future directions for this agent include elucidating mechanisms of resistance and exploration of combination therapy approaches .

属性

IUPAC Name

1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIPNCCJPRMIAX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fibroblast Growth Factor receptor (FGFR) pathway play a key role in cell proliferation, differentiation, migration, and survival. Notably, FGFR genomic aberrations and aberrant FGFR signalling pathways are observed in some cancers, as constitutive FGFR signalling can support the proliferation and survival of malignant cells. Futibatinib is a selective, irreversible inhibitor of FGFR 1, 2, 3, and 4 with IC50 values of less than 4 nM. It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket. Upon binding to FGFR, futibatinib blocks FGFR phosphorylation and downstream signalling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT. Futibatinib ultimately decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions or rearrangements, amplifications, and mutations.
Record name Futibatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Futibatinib

CAS RN

1448169-71-8
Record name Futibatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448169718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Futibatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FUTIBATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B93MGE4AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Futibatinib
Reactant of Route 2
Reactant of Route 2
Futibatinib
Reactant of Route 3
Reactant of Route 3
Futibatinib
Reactant of Route 4
Reactant of Route 4
Futibatinib
Reactant of Route 5
Reactant of Route 5
Futibatinib
Reactant of Route 6
Reactant of Route 6
Futibatinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。